1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVCZSZPZFJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342711 | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4619-08-3 | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation of 1,1,3,3 Tetramethyldisiloxane
Established Synthetic Routes to 1,1,3,3-Tetramethyldisiloxane (B107390)
The primary methods for synthesizing 1,1,3,3-tetramethyldisiloxane involve Grignard reagents, the hydrolysis and condensation of silane (B1218182) precursors, and hydrosilylation reactions. Each of these approaches offers distinct advantages and is selected based on the desired scale and purity of the final product.
A foundational approach to forming silicon-carbon bonds, Grignard reagent-mediated synthesis is a viable, albeit less common, method for producing the precursors to 1,1,3,3-tetramethyldisiloxane. This method typically involves the reaction of a magnesium-based Grignard reagent with a chlorosilane. While versatile, this method is often superseded by more direct and efficient routes for this specific disiloxane (B77578).
The most prevalent and economically significant method for the large-scale production of 1,1,3,3-tetramethyldisiloxane is the hydrolysis of dichlorodimethylsilane. This process is typically conducted in a two-phase system of concentrated hydrochloric acid and the silane. The subsequent separation of the siloxane from the aqueous acidic phase is a critical step in achieving a high-purity product. The direct hydrolysis of dichlorodimethylsilane is a robust and well-understood reaction that forms the basis of industrial production.
The reaction of dimethyldichlorosilane with water leads to the formation of silanols, which then condense to form the disiloxane. This process is carefully controlled to favor the formation of the desired tetramethyldisiloxane over longer-chain polysiloxanes.
Hydrosilylation offers an alternative pathway for constructing the siloxane backbone. This reaction involves the addition of a silicon-hydride bond across a double or triple bond, catalyzed by a transition metal complex, typically platinum-based. While highly efficient for creating more complex organosilicon compounds, its application for the synthesis of the core 1,1,3,3-tetramethyldisiloxane is less direct than hydrolysis. However, the principles of hydrosilylation are fundamental in the subsequent reactions where 1,1,3,3-tetramethyldisiloxane is used as a starting material. For instance, the platinum-catalyzed hydrosilylation of unsaturated compounds with 1,1,3,3-tetramethyldisiloxane is a key reaction for producing a wide array of functionalized siloxanes.
Green Chemistry Principles in 1,1,3,3-Tetramethyldisiloxane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact. In the context of 1,1,3,3-tetramethyldisiloxane production, this includes the development of catalyst systems that are more efficient and can be easily separated and recycled. Efforts are also being made to reduce the generation of hazardous byproducts, such as hydrochloric acid, by exploring alternative reaction pathways. The use of solvent-free reaction conditions or the replacement of volatile organic solvents with more environmentally benign alternatives are key areas of research. The goal is to develop synthetic routes that are not only economically viable but also sustainable.
Data Tables
Table 1: Comparison of Synthetic Routes for 1,1,3,3-Tetramethyldisiloxane
| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Grignard Reagent-Mediated Synthesis | Grignard Reagent, Chlorosilane | Ethereal Solvents | Versatile for various substitutions | Less direct for this specific compound |
| Hydrolysis and Condensation | Dichlorodimethylsilane, Water | Two-phase system, acidic | Economical for large scale, robust | Generates acidic waste |
| Hydrosilylation-Based Approaches | Si-H containing compound, Unsaturated bond | Transition metal catalyst | High efficiency for functionalization | Less direct for core synthesis |
Hydrosilylation Reactions Involving 1,1,3,3-Tetramethyldisiloxane
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org TMDS, containing two such reactive sites, can be used to synthesize a variety of organosilicon compounds and polymers through this process. chemicalbook.com The reaction is typically catalyzed by transition metal complexes and is a cornerstone for producing functional siloxanes and cross-linking silicone polymers. nih.govresearchgate.net
1,1,3,3-Tetramethyldisiloxane readily participates in hydrosilylation reactions with a range of unsaturated organic molecules, including alkenes and alkynes. nih.gov The addition of TMDS to terminal alkenes, such as styrene or 1-octene, typically proceeds to form the corresponding alkylsiloxane product. chemicalbook.comqualitas1998.net This reaction is a key method for creating Si-C bonds and is used commercially for producing organofunctional silanes and for cross-linking silicone rubbers that contain vinyl groups. researchgate.netchemicalbook.com
Alkynes also undergo hydrosilylation with TMDS. The reaction with internal alkynes can lead to the formation of various vinyldisilanes. nih.govpkusz.edu.cn The specific isomeric product of the addition depends heavily on the catalytic system and reaction conditions employed. nih.govpkusz.edu.cn For example, a model reaction between 1,3-divinyl tetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane demonstrates the formation of both anti-Markovnikov and Markovnikov addition products, highlighting the competitive nature of the reaction pathways. lew.ro
A variety of transition metal complexes are effective catalysts for the hydrosilylation of unsaturated substrates with TMDS. nih.gov
Platinum-based Catalysts: Platinum complexes are the most widely used and effective catalysts for hydrosilylation. nih.govacs.org Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃], where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) are prominent examples. nih.govmdpi.comscbt.com Karstedt's catalyst, a platinum(0) complex, is particularly common in the silicone industry for its high activity at low temperatures. mdpi.comkemiworkschem.commatthey.com These catalysts are highly active but can sometimes exhibit low selectivity. nih.govmdpi.com
Rhodium-based Catalysts: Rhodium complexes are also utilized as catalysts for hydrosilylation reactions. nih.govims.ac.jp Theoretical studies on the hydrosilylation of ketones, for instance, have investigated the mechanisms involving rhodium catalysts, suggesting a preference for the Chalk-Harrod pathway over the modified version. ims.ac.jp
Gold-based Catalysts: Gold nanoparticles have emerged as effective catalysts for specific transformations involving TMDS. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) catalyze the hydrosilylation of carbonyl compounds with TMDS under mild, ambient conditions. chemicalbook.com This system is noted for the high reactivity of TMDS compared to monohydrosilanes. chemicalbook.com
Other transition metals like nickel, iridium, and iron have also been explored for catalyzing these reactions. nih.govchemicalbook.comresearchgate.net
| Catalyst Type | Common Examples | Key Features | Substrates |
|---|---|---|---|
| Platinum-based | Speier's Catalyst (H₂[PtCl₆]), Karstedt's Catalyst ([Pt₂(dvtms)₃]) | High activity, widely used in industry, can have low selectivity. nih.govmdpi.com | Alkenes, Alkynes, Carbonyls chemicalbook.comnih.govchemicalbook.com |
| Rhodium-based | [Rh(PPh₃)₃Cl] (Wilkinson's catalyst) and related complexes | Effective for various substrates, including polar ones. nih.govims.ac.jp | Alkenes, Ketones nih.govims.ac.jp |
| Gold-based | Au/TiO₂ (Gold nanoparticles on Titania) | Catalyzes hydrosilylation of carbonyls at room temperature. chemicalbook.com | Aldehydes, Ketones chemicalbook.com |
| Iridium-based | [Ir(μ-Cl)(COD)]₂ | Catalyzes hydrosilylation of amides to amines. chemicalbook.comresearchgate.net | Amides, Allyl compounds chemicalbook.comresearchgate.net |
| Nickel-based | Nickel-pincer complexes, [Ni(cod)₂] | Earth-abundant metal catalyst option. researchgate.netumich.edu | Alkenes researchgate.net |
The addition of the Si-H bond across an unsymmetrical unsaturated substrate can result in different regioisomers (e.g., Markovnikov vs. anti-Markovnikov) and stereoisomers (e.g., syn vs. anti addition). The outcome is highly dependent on the choice of catalyst and substrate.
Regioselectivity: In the hydrosilylation of terminal alkenes, anti-Markovnikov addition is generally favored, where the silicon atom attaches to the terminal carbon. wikipedia.org However, the regioselectivity can be controlled. For example, in the ruthenium-catalyzed hydrosilylation of internal alkynes, the choice of ligand on the ruthenium center dictates the regiochemical outcome. pkusz.edu.cn Using [Cp*Ru(MeCN)₃]⁺ leads to α-addition, while [CpRu(MeCN)₃]⁺ results in β-addition. pkusz.edu.cn Directing groups on the substrate, such as a hydroxyl group, can also strongly influence where the silyl (B83357) group adds. nih.gov
Stereoselectivity: The stereochemistry of the addition (syn or anti) is also a critical aspect. For alkynes, hydrosilylation can produce either E or Z vinylsilanes. Ligand control has been demonstrated to achieve remarkable stereodivergence; for instance, ruthenium catalysts can be tuned to produce either the α-anti or β-syn addition products with high selectivity. pkusz.edu.cn Similarly, in the hydrosilylation of allenes, the choice of metal (palladium vs. nickel) can be used to control the olefin geometry of the product, yielding E-allylsilanes or Z-alkenylsilanes, respectively. umich.edu
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism , first proposed in 1965. nih.govacs.orgacs.org This mechanism consists of several key steps:
Oxidative Addition: The hydrosilane (R₃SiH) adds to the low-valent metal center (M), forming a metal-hydride-silyl complex (H-M-SiR₃). wikipedia.orgacs.org
Olefin Coordination: The alkene coordinates to the metal complex. acs.org
Migratory Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This is typically the regioselectivity-determining step. nih.govacs.org
Reductive Elimination: The final alkylsilane product is eliminated from the metal center, regenerating the active catalyst for the next cycle. wikipedia.orgnih.gov
A modified Chalk-Harrod mechanism has also been proposed to account for the formation of certain byproducts, such as vinylsilanes. acs.orgnumberanalytics.com In this pathway, the alkene inserts into the metal-silyl (M-Si) bond instead of the M-H bond, followed by C-H reductive elimination. wikipedia.orgacs.org However, theoretical studies suggest that for platinum-catalyzed hydrosilylation of ethylene, the energy barrier for insertion into the Pt-Si bond is significantly higher than for insertion into the Pt-H bond, making the original Chalk-Harrod mechanism the more likely pathway. acs.orgpsu.edu
Reduction Chemistry Utilizing 1,1,3,3-Tetramethyldisiloxane as a Hydride Source
Beyond hydrosilylation, the Si-H bonds in 1,1,3,3-tetramethyldisiloxane allow it to function as a practical and mild reducing agent for a variety of functional groups. sigmaaldrich.comacs.orgresearchgate.net It serves as a safe and economical alternative to more reactive reducing agents like lithium aluminum hydride (LiAlH₄) or gaseous hydrogen. acs.orgresearchgate.net
TMDS is an effective reagent for the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols or ethers, often in the presence of a catalyst. chemicalbook.comresearchgate.net The reaction conditions can be tuned to favor different products. For example, using TMDS with a catalytic amount of trimethylsilyl trifluoromethanesulfonate can reduce aldehydes to symmetrical ethers in high yields. cdnsciencepub.com
The choice of catalyst is crucial for chemoselectivity. Gold nanoparticles supported on TiO₂ (Au/TiO₂) have been shown to catalyze the reduction of aldehydes and ketones with TMDS under very mild conditions, often at room temperature with low catalyst loadings. chemicalbook.com Base-catalyzed systems, using simple bases like potassium tert-butoxide (KOtBu), can also promote the reduction of ketones and esters to alcohols using hydrosiloxanes like TMDS. nih.gov Mechanistic studies suggest that these base-catalyzed reactions proceed through the formation of active silicate species. nih.gov This method is tolerant of other functional groups like double and triple bonds. nih.gov
| Carbonyl Substrate | Catalyst/Promoter | Product(s) | Key Features |
|---|---|---|---|
| Aromatic Aldehydes | Trimethylsilyl trifluoromethanesulfonate | Symmetrical Ethers | High yields (90-97%) for symmetrical ethers. cdnsciencepub.com |
| Aldehydes & Ketones | Au/TiO₂ | Alcohols | Reaction proceeds at room temperature with low gold loading. chemicalbook.com |
| Aldehydes & Ketones | Scandium(III) triflate (Sc(OTf)₃) | Unsymmetrical Ethers (in presence of an alcohol) | Mild, room temperature conditions for reductive etherification. researchgate.netresearchgate.net |
| Ketones & Esters | KOtBu (Potassium tert-butoxide) | Alcohols | Inexpensive base catalyst; tolerates C-C multiple bonds. nih.gov |
| Aromatic Aldehydes | Iodotrimethylsilane or Bromotrimethylsilane | Alkyl Halides | Direct reductive halogenation in high yields. researchgate.netcdnsciencepub.com |
An in-depth analysis of the chemical reactivity and mechanistic pathways of 1,1,3,3-tetramethyldisiloxane reveals its versatility as a reagent in modern organic synthesis. This article explores its role in reductive transformations, substitution reactions, cycloadditions, and its hydrolytic stability.
Catalysis and Reaction Engineering
Design and Development of Catalysts for 1,1,3,3-Tetramethyldisiloxane (B107390) Transformations
The development of efficient catalysts is crucial for controlling the reactivity of the Si-H bonds in 1,1,3,3-tetramethyldisiloxane (TMDSO). Research has focused on a variety of metal-based catalysts to achieve high yields, selectivities, and turnover numbers in reactions such as hydrosilylation, reduction, and cycloaddition. chemicalbook.com
Platinum-Group Metal Catalysts: Platinum-based catalysts are among the most widely used for TMDSO transformations, particularly in hydrosilylation reactions. nih.gov Karstedt's catalyst, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, is renowned for its high activity in adding Si-H bonds across carbon-carbon multiple bonds. chemicalbook.commade-in-china.com Its high efficacy allows for the synthesis of various organosilicon compounds. chemicalbook.com Speier's catalyst is another industrially significant platinum-based catalyst. nih.gov Research has also explored rhodium-based catalysts for the selective mono-functionalization of TMDSO with vinyl-substituted silicon derivatives, enabling the formation of specific β-regioisomers. researchgate.netchemicalbook.com
Gold and Cobalt-Based Catalysts: Beyond platinum-group metals, gold nanoparticles supported on titanium dioxide (Au/TiO2) have shown remarkable catalytic activity. chemicalbook.com These catalysts can facilitate the oxidative cycloaddition of TMDSO to alkynes at room temperature, producing substituted 2,5-dihydro-1,2,5-oxadisiloles with excellent yields (up to 99%). chemicalbook.com Furthermore, Au/TiO2 catalyzes the efficient hydrosilylation of carbonyl compounds. chemicalbook.com In a move towards more sustainable and cost-effective methods, air- and water-stable cobalt-based catalysts have been developed. acs.org These catalysts are effective for the dehydrogenative coupling and one-pot synthesis of alkoxy-substituted silanes from hydrosilanes and alkenes under mild conditions. acs.org
Catalyst Design for Selective Transformations: The design of the catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, in the hydrosilylation of allyl derivatives, the addition of a phosphine ligand to Karstedt's catalyst can improve conversion and selectivity. chemicalbook.com Studies have systematically compared different catalysts to identify the most efficient one for a specific transformation. A study on the mono-functionalization of TMDSO with vinyltrimethoxysilane compared homogeneous platinum and rhodium catalysts with their heterogeneous counterparts. researchgate.net
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Karstedt's Catalyst (Pt(0)-divinyltetramethyldisiloxane) | Hydrosilylation | Highly effective for hydrosilylation of alkenes and alkynes. Addition of phosphine ligands can enhance selectivity. | chemicalbook.comchemicalbook.com |
| Rhodium-based Catalysts (e.g., Rh/SDB) | Hydrosilylation (Mono-functionalization) | Enables selective partial functionalization of TMDSO, forming only β-regioisomers. | researchgate.netchemicalbook.com |
| Gold Nanoparticles on TiO2 (Au/TiO2) | Oxidative Cycloaddition, Hydrosilylation | Catalyzes oxidative cycloaddition to alkynes at room temperature with high yields and hydrosilylation of carbonyls. | chemicalbook.com |
| Cobalt-based Catalysts | Dehydrogenative Coupling | Sustainable and cost-effective for producing value-added silicon precursors under mild, aerobic conditions. | acs.org |
Heterogeneous Catalysis and Supported Ionic Liquid Phase (SILP) Systems for Selective Reactions
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, heterogeneous systems have been developed. These systems involve immobilizing the catalyst on a solid support, which facilitates easier recovery and reuse. mdpi.comnih.gov
Heterogeneous Catalyst Development: Heterogeneous catalysts for TMDSO reactions include metals supported on various materials. Gold nanoparticles on TiO2 and platinum single atoms on alumina nanorods are examples of highly active and selective heterogeneous catalysts. nih.govchemicalbook.com The single-atom platinum catalyst, in particular, demonstrates significantly higher activity for the hydrosilylation of olefins compared to related platinum nanoparticles, achieving high turnover numbers (≈10^5). nih.gov These catalysts are stable and can selectively hydrosilylate substrates with sensitive functional groups. nih.gov The support material itself, such as silica (B1680970), alumina, or titania, can influence the catalyst's stability and decomposition mechanism. researchgate.net
Supported Ionic Liquid Phase (SILP) Systems: SILP technology represents an advanced approach in heterogeneous catalysis. mdpi.com In a SILP system, a thin layer of an ionic liquid (IL) containing the dissolved catalyst is immobilized on a porous solid support. nih.govresearchgate.net This combines the advantages of homogeneous catalysis (high selectivity and activity) with those of heterogeneous catalysis (easy separation). mdpi.comnih.gov
The key benefits of SILP systems include:
Enhanced Catalyst Stability: The ionic liquid can stabilize the catalyst, preventing leaching and degradation. mdpi.com
Improved Separation and Recycling: The catalyst is confined within the IL film on the solid support, allowing for straightforward separation from the reaction mixture and multiple reuse cycles. mdpi.comnih.gov
Reduced Solvent Waste: The need for large volumes of organic solvents is often diminished. mdpi.com
Tunable Properties: The properties of the SILP catalyst can be tuned by changing the support material, the ionic liquid, and the method of immobilization (physisorption or covalent grafting). nih.govresearchgate.net
Silica-based materials are frequently used as supports due to their high surface area, thermal stability, and the presence of surface silanol groups that allow for functionalization. researchgate.netmdpi.com SILP catalysts have been successfully applied in continuous flow synthesis, which offers more efficient, safer, and sustainable chemical production. mdpi.com
Catalyst Recycling and Sustainability in 1,1,3,3-Tetramethyldisiloxane Chemistry
Sustainability in chemical synthesis is a growing priority, focusing on minimizing waste, reducing energy consumption, and using renewable or abundant resources. tandfonline.com In the context of TMDSO chemistry, this translates to developing recyclable catalysts and more environmentally benign reaction pathways.
Catalyst Recycling Strategies: The ability to recycle and reuse catalysts is economically and environmentally crucial, especially when precious metals like platinum are involved. nih.gov Heterogeneous catalysts, by their nature, are designed for easy separation and recycling. For instance, a novel tungsten-based catalyst has been shown to precipitate out of the reaction mixture upon completion, allowing for simple recovery and reuse over multiple cycles in the hydrosilylation of ketones. bnl.gov
SILP systems are particularly advantageous for catalyst recycling. mdpi.com The strong immobilization of the catalyst within the ionic liquid layer on a solid support minimizes leaching, enabling the catalyst to be reused for numerous runs with minimal loss of activity. mdpi.comresearchgate.net
Sustainable Catalytic Approaches: Beyond recycling, the development of inherently more sustainable catalytic systems is a key research area.
Biocatalysis: An emerging approach involves using enzymes for siloxane transformations. The enzyme silicatein-α (Silα), from marine sponges, has been shown to catalyze the formation of polysiloxanes from dialkoxysilane precursors in non-aqueous media. rsc.org This biocatalytic method offers a potential route to more sustainable silicone production by avoiding harsh chemicals and conditions. rsc.org
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (like platinum and rhodium) with catalysts based on abundant and less expensive metals (like cobalt and iron) is a significant step towards sustainability. acs.orgrsc.org Cobalt-based catalysts have proven effective for producing silicon precursors through dehydrogenative coupling under mild, aerobic conditions, presenting a greener alternative. acs.org
Solvent Effects and Reaction Conditions Optimization in 1,1,3,3-Tetramethyldisiloxane Reactions
The outcome of a chemical reaction involving TMDSO is highly sensitive to the reaction environment. Optimizing parameters such as solvent, temperature, and reactant concentrations is essential to maximize yield and selectivity while minimizing side reactions. researchgate.netresearchgate.net
Solvent Effects: The choice of solvent can significantly influence reaction rates and product distribution. In the synthesis of TMDSO via hydrosilylation, solvents like xylene and toluene-d8 have been used, achieving 100% yield at temperatures from room temperature to 60°C. chemicalbook.com In base-catalyzed transformations of TMDSO, using dodecane as a solvent, the reaction pathway was found to involve polycondensation and cyclization, with the final product composition depending strongly on reaction parameters. researchgate.net The solubility of disiloxane (B77578) compounds varies significantly with the solvent; for example, octamethylcyclotetrasiloxane was found to be a highly suitable solvent for the crystallization of a related disiloxane. researchgate.net Some reactions can be performed in greener solvents like alcohols, which can also participate in the reaction to form desired alkoxysilanes. acs.org
Optimization of Reaction Conditions: Systematic optimization of reaction conditions is a standard practice to achieve desired outcomes. researchgate.net This involves varying parameters one at a time or using design of experiment (DoE) methodologies.
Key parameters for optimization include:
Temperature: Temperature affects reaction kinetics and can influence selectivity. For example, in the base-catalyzed transformation of TMDSO, the reaction was studied over a temperature range of 60-110 °C. researchgate.net
Concentration: The initial concentrations of reactants and the catalyst-to-substrate ratio are critical. In the selective mono-functionalization of TMDSO, varying the reactant ratios and concentrations in hexane was crucial for finding the optimal conditions. researchgate.net In some base-catalyzed reactions, increasing the concentration of the alkali agent (sodium hydroxide) unexpectedly decreased the reaction rate due to the formation of less reactive intermediates. researchgate.net
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without leading to the degradation of the desired product. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion Yield (%) |
|---|---|---|---|---|
| Pt-divinyltetramethyldisiloxane | None | 50 | 24 | 98 |
| Rh/SDB | None | 50 | 24 | 99 |
| Rh/SDB | Hexane (50%) | 50 | 24 | 70 |
| Rh/SDB | Hexane (25%) | 50 | 24 | 68 |
| Rh/SDB | Hexane (10%) | 50 | 24 | 58 |
Data illustrates the impact of solvent concentration on conversion yield. SDB = Styrene-divinylbenzene copolymer. researchgate.net
Advanced Derivatization and Functionalization of 1,1,3,3 Tetramethyldisiloxane
Synthesis of Mono- and Bifunctionalized Disiloxane (B77578) Derivatives
The reactivity of the Si-H bonds in 1,1,3,3-tetramethyldisiloxane (B107390) allows for the selective synthesis of both mono- and bifunctionalized derivatives. This controlled functionalization is crucial for producing intermediates for more complex materials.
Hydrosilylation is a primary method for functionalizing TMDSO. chemicalbook.com This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne, typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst. chemicalbook.com Research has demonstrated the selective mono-functionalization of TMDSO with vinyl-substituted silicon derivatives via hydrosilylation. researchgate.net By carefully controlling stoichiometry and reaction conditions, it is possible to react only one of the two Si-H groups, yielding a monofunctionalized product that retains a reactive site for subsequent, different chemical modifications.
Bifunctionalization, where both Si-H groups react, is also readily achieved, often by using a molar excess of the unsaturated reactant. This approach leads to symmetrical derivatives. For instance, the reaction of TMDSO with terminal alkynes can lead to the formation of 1,3-bis(alkenyl)tetramethyldisiloxanes. A notable example is the synthesis of 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane (BAPD), a high molecular weight monomer used in dental restorative composites. mdpi.com Similarly, reacting TMDSO with unsaturated olefins is a common strategy to prepare various functional polysiloxanes. cphi-online.com
The functionalization is not limited to hydrosilylation. The Si-H bonds can also participate in dehydrogenative coupling and reduction reactions, expanding the range of accessible derivatives. organic-chemistry.org For example, TMDSO is an effective reducing agent for converting carboxamides to amines. organic-chemistry.orggoogle.com
Table 1: Examples of Functionalization Reactions of 1,1,3,3-Tetramethyldisiloxane
| Reactant Type | Catalyst/Reagent | Product Type | Reference |
| Vinyl-substituted silanes | Karstedt's Catalyst | Mono-functionalized disiloxanes | researchgate.net |
| Unsaturated olefins | Platinum complexes | Bifunctionalized disiloxanes | cphi-online.com |
| Allyl derivatives | Karstedt's Catalyst | Functionalized disiloxanes | chemicalbook.com |
| Carboxamides | Platinum complexes | Amines (TMDSO as reducing agent) | organic-chemistry.orggoogle.com |
| Alkynes | Gold nanoparticles on TiO₂ | Substituted 2,5-dihydro-1,2,5-oxadisiloles | researchgate.net |
Incorporation of 1,1,3,3-Tetramethyldisiloxane Motifs into Polymeric Structures
The bifunctional nature of TMDSO makes it an ideal monomer or chain-extender for the synthesis of a variety of silicon-containing polymers. Its incorporation imparts properties characteristic of siloxanes, such as flexibility, thermal stability, and hydrophobicity.
Synthesis of Polysiloxanes and Silicone-based Materials
1,1,3,3-tetramethyldisiloxane is a key intermediate in the production of various silicone materials. cphi-online.com It can be used to create hydrogen-terminated polydimethylsiloxane (B3030410) (PDMS) by reacting it with water, a process with industrial potential. researchgate.net The resulting hydride-terminated polymers are valuable precursors that can be further functionalized to create elastomers, foams, and resins. researchgate.net
Hydrosilylation polymerization is a major route for incorporating TMDSO units. This involves the reaction of TMDSO with divinyl-terminated compounds, such as 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, in the presence of a platinum catalyst. mdpi.com This step-growth polymerization method allows for the creation of long-chain polysiloxanes with alternating functionalized and non-functionalized siloxane units. The properties of the final material, such as chain length and cross-link density, can be controlled by the choice of monomers and reaction conditions. These polymers are foundational for materials like molding silicone rubber and silicone gels. cphi-online.com
Formation of Copolymers and Hybrid Materials
The reactivity of TMDSO and its derivatives enables their incorporation into a wide array of copolymers and hybrid materials, blending the properties of silicones with those of organic polymers. researchgate.net Hydride-terminated oligomers derived from TMDSO can be reacted with vinyl-functional organic polymers to form graft or block copolymers. researchgate.net
For example, TMDSO can be used to synthesize α,ω-bis(diethylamino)-oligo-dimethylsiloxane, which can then undergo condensation polymerization with other monomers to create alternating copolymers. researchgate.net This strategy allows for the precise insertion of flexible siloxane segments into more rigid polymer backbones, creating materials with unique thermal and mechanical properties. Such copolymers are utilized in applications ranging from thermoplastic elastomers to surface modifiers.
Furthermore, TMDSO can be used to link other polymer blocks together. It has been employed to connect polyolefin block copolymers into stable cylindrical structures, demonstrating its utility in creating complex macromolecular architectures. researchgate.net The synthesis of block copolymers containing polysiloxane segments is a well-established method for creating materials with microphase-separated morphologies, leading to applications as high-performance elastomers, membranes, and biocompatible materials. google.com
Controlled Synthesis of Organosilicon Dendrimers and Complex Architectures
The precise, stepwise reactivity of 1,1,3,3-tetramethyldisiloxane derivatives is instrumental in the construction of highly branched, complex organosilicon structures like dendrimers. Dendrimers are perfectly branched, tree-like macromolecules with a central core, layers of repeating units, and a functionalized surface.
Methods have been developed to synthesize dendritic, hyperbranched silicone polymers in a controllable manner using hydrosilylation reactions. researchgate.net A divergent synthesis approach can be employed, starting from a multifunctional core molecule. For instance, a molecule with multiple vinyl groups can be reacted with a molar excess of TMDSO. In this step, only one Si-H group of each TMDSO molecule reacts, attaching a disiloxane unit to the core and leaving a reactive Si-H group at the periphery. This new, larger molecule can then be reacted with another vinyl-functional molecule, creating the next "generation" of the dendrimer. By repeating these two steps—hydrosilylation with TMDSO and subsequent reaction with a vinyl-functional linker—successive layers can be built, leading to a highly complex and well-defined architecture. This control over the precise location of functional groups is a key advantage of this synthetic strategy. researchgate.net
Structure-Reactivity Relationships in 1,1,3,3-Tetramethyldisiloxane Derivatives
The reactivity of 1,1,3,3-tetramethyldisiloxane and its derivatives is fundamentally governed by the nature of the silicon-hydride (Si-H) bond and the influence of the substituents attached to the silicon atoms. The Si-H bond is polarized with the hydrogen atom carrying a partial negative charge (hydridic character), making it susceptible to reaction with electrophiles and a source of hydride for reduction and hydrosilylation reactions. researchgate.net
The presence of the electron-donating methyl groups on the silicon atoms influences the reactivity of the Si-H bond. When TMDSO is functionalized, the introduction of new groups can significantly alter the electronic environment of the remaining Si-H bond (in a monofunctionalized derivative) or the properties of the newly formed bonds. For example, in the hydrogenation of poly(isoprene) blocks in copolymers, the choice of catalyst and the specific structure of the silane (B1218182) reagent are critical for achieving high conversion without side reactions.
In polymerization reactions, the structure of the TMDSO-derived monomer directly impacts the properties of the resulting polymer. For instance, in dental composites made from the BAPD monomer, the bulky aromatic groups attached to the disiloxane core contribute to higher thermal stability and mechanical strength compared to simple polysiloxanes. mdpi.com The length and flexibility of the disiloxane unit itself contribute to low polymerization shrinkage and high conversion rates. mdpi.com This illustrates a clear relationship where the molecular structure of the derivative dictates the macroscopic properties and reactivity of the final material.
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds, providing detailed information about the hydrogen, carbon, and silicon atomic environments.
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. For 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane, the spectrum is expected to show distinct signals for the methyl groups attached to the silicon atoms and the various methylene and methyl groups of the butyl chains. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. Each unique carbon atom in the butyl chains and the methyl groups attached to the silicon atoms will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. google.com
²⁹Si NMR: Silicon-29 NMR is particularly powerful for analyzing organosilicon compounds, as it directly probes the silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents. google.com For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the symmetrical nature of the molecule. The chemical shift value helps to characterize the Si-O-Si linkage and the alkyl substitution on the silicon atoms.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~0.05-0.15 | Singlet | Si-CH₃ |
| ~0.5-0.6 | Triplet | Si-CH₂ -CH₂-CH₂-CH₃ | |
| ~1.2-1.4 | Multiplet | Si-CH₂-CH₂ -CH₂ -CH₃ | |
| ~0.8-0.9 | Triplet | Si-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C | ~0-2 | Singlet | Si-C H₃ |
| ~18-20 | Singlet | Si-C H₂-CH₂-CH₂-CH₃ | |
| ~26-28 | Singlet | Si-CH₂-C H₂-CH₂-CH₃ | |
| ~25-27 | Singlet | Si-CH₂-CH₂-C H₂-CH₃ | |
| ~13-15 | Singlet | Si-CH₂-CH₂-CH₂-C H₃ | |
| ²⁹Si | ~5-15 | Singlet | (CH₃ )₂(C₄H₉ )Si -O-Si (CH₃ )₂(C₄H₉ ) |
Note: Expected chemical shifts are estimated based on data for structurally similar compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The IR spectrum of this compound is dominated by a very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bond, typically found in the 1040-1080 cm⁻¹ region for disiloxanes. Other characteristic peaks include those for Si-C stretching and CH₃ rocking in the Si(CH₃)₂ groups, as well as C-H stretching and bending vibrations from the butyl and methyl groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, the symmetric stretch of the Si-O-Si bond, which is often weak or absent in the IR spectrum, can be observed in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the siloxane backbone. The technique is also sensitive to changes in the hydrocarbon chains.
Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Mode | Technique |
| 2850-3000 | C-H stretching (butyl, methyl) | IR, Raman |
| 1250-1260 | Si-CH₃ symmetric bending | IR |
| 1040-1080 | Si-O-Si asymmetric stretching | IR (Strong) |
| ~840 | Si-C stretching, CH₃ rocking | IR |
| ~500 | Si-O-Si symmetric stretching | Raman |
Note: Wavenumbers are based on typical values for organosilicon compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₂H₃₀OSi₂), the molecular weight is 246.54 g/mol .
Upon ionization, typically through electron ionization (EI), the molecular ion ([M]⁺) is formed. This ion is often unstable and undergoes fragmentation. The fragmentation of organosilicon compounds is well-documented and often involves cleavage of silicon-carbon bonds and rearrangements. A common fragmentation pathway for siloxanes is the loss of an alkyl radical. For this compound, this would include the loss of a methyl radical (•CH₃) to form an ion at m/z 231, or the loss of a butyl radical (•C₄H₉) to form an ion at m/z 189. Subsequent fragmentation events can provide further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hybrid technique is ideal for assessing the purity of volatile compounds like this compound and for analyzing its presence in complex mixtures.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. For a purity assessment of this compound, a single major peak would be expected in the gas chromatogram. The retention time of this peak is characteristic of the compound under the specific GC conditions, while the corresponding mass spectrum confirms its identity. Any minor peaks would indicate the presence of impurities, such as residual starting materials or byproducts from its synthesis.
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction and crystallography are premier techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. From this pattern, the electron density can be mapped, and a detailed model of the molecular structure, including bond lengths and angles, can be constructed.
This compound is a liquid under standard temperature and pressure conditions. Therefore, to analyze its structure via X-ray crystallography, the compound would need to be crystallized at a low temperature. While this technique would provide definitive information on its solid-state conformation and intermolecular packing, no publicly available crystal structure data for this compound was identified in the performed literature search.
Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Behavior
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition profile of a material. A TGA curve for this compound would show a stable mass up to its boiling point and subsequent mass loss due to volatilization. If heated to higher temperatures in an inert atmosphere, the curve would indicate the temperatures at which thermal decomposition occurs.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would reveal its boiling point as a large endothermic peak. If the material can be cooled rapidly enough to form an amorphous solid, a glass transition temperature (Tg) might also be observed upon reheating. These techniques are critical for understanding the material's behavior under thermal stress.
Computational and Theoretical Studies on 1,1,3,3 Tetramethyldisiloxane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of siloxane compounds, which in turn dictate their reactivity. Studies on model siloxane molecules, such as H₃Si-O-SiH₃ and (HO)₃Si-O-Si(OH)₃, using methods like density functional theory (DFT) at the wB97X-D3/def2-TZVP level, have been employed to investigate the nature of the siloxane (Si-O-Si) bond. nih.gov These calculations help in elucidating bond lengths, bond angles, and the distribution of electron density. nih.gov
A key feature of the siloxane bond is its flexibility, with the Si-O-Si angle varying over a wide range. Quantum chemistry calculations have shown that the energy required to deform this angle to 180° is very low, in the range of 1.3 kJ/mol. nih.gov This flexibility is a direct consequence of the electronic structure, where partial π-bonding character arises from the interaction between the oxygen p-orbitals and the silicon d-orbitals. nih.gov The nature of the substituents on the silicon atoms, such as the butyl and methyl groups in 1,3-dibutyl-1,1,3,3-tetramethyldisiloxane, influences the electronic environment of the Si-O-Si bond and thus its reactivity. nih.gov
Furthermore, quantum chemical calculations can predict spectroscopic properties. For instance, DFT calculations have been used to predict the 29Si NMR chemical shifts of organosiloxanes, which is a valuable tool for structural characterization. mdpi.com The reactivity of the Si-H bonds present in related tetramethyldisiloxanes towards processes like hydrosilylation can also be rationalized through the analysis of the electronic structure, such as the partial charges on the silicon and hydrogen atoms.
Table 1: Calculated Properties of Model Siloxane Compounds
| Property | Model Compound | Computational Method | Calculated Value |
| Si-O-Si bond angle | Hexamethyldisiloxane | DFT/B97-1 | ~150° |
| Barrier to linearity | Hexamethyldisiloxane | Quantum Chemical Calculation | < 4 kJ/mol researchgate.net |
| Si-O bond length | Hexamethyldisiloxane | DFT/B97-1 | Varies with functional |
| Proton affinity | Silanols and Siloxanes | Various DFT functionals | Dependent on method researchgate.net |
Reaction Mechanism Elucidation via Computational Methods (e.g., Transition State Analysis)
Computational methods are pivotal in mapping out the detailed pathways of chemical reactions involving siloxanes. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive potential energy surface for a given reaction.
For instance, the hydrolysis and condensation reactions of silicon alkoxides, which are fundamental to the formation of polysiloxanes, have been extensively studied using DFT. researchgate.net These studies have revealed that the reaction mechanism can vary depending on the conditions (acidic, neutral, or alkaline). researchgate.net In alkaline solutions, the condensation is proposed to proceed via an SN2-type mechanism at the silicon center. hydrophobe.org Computational chemistry has been used to confirm that for some silanes, an SN1-Si reaction mechanism may be more favorable than an SN2-Si mechanism. researchgate.net Understanding these mechanisms for smaller, related molecules provides a strong basis for predicting the behavior of more complex systems like this compound.
The combustion and pyrolysis of siloxanes have also been investigated computationally. ReaxFF molecular dynamics simulations, a reactive force field method, have been used to model the decomposition of hexamethyldisiloxane. researchgate.net These simulations identified the initial reaction pathways, such as the cleavage of the C-Si bond, and the formation of various decomposition products. researchgate.net Quantum chemical calculations at the G4 level of theory have been used to determine the thermodynamic data of silicon-containing species, which is crucial for developing detailed chemical reaction mechanisms for combustion. researchgate.net
The stereospecificity of enzymes that can act on related organosilicon compounds has also been explored using quantum mechanical cluster approaches based on DFT. rsc.org These studies model the enzyme's active site and analyze the energetics of different reaction pathways to understand why one stereoisomer is preferentially formed. rsc.org
Molecular Dynamics Simulations of 1,1,3,3-Tetramethyldisiloxane (B107390) Systems
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the preferred method for investigating the collective behavior of a large number of molecules in condensed phases (liquids or solids). MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of atomic positions.
Atomistic MD simulations have been widely applied to study the structure, dynamics, and mechanical properties of polysiloxanes, such as polydimethylsiloxane (B3030410) (PDMS). icm.edu.plprinceton.edu These simulations can provide insights into properties like density, viscosity, diffusion coefficients, and the glass transition temperature. icm.edu.pl For example, MD simulations of PDMS have been used to analyze the effect of polymer chain topology on mechanical properties like the Young's and bulk modulus. icm.edu.pl
Simulations of polysiloxanes have also shed light on the influence of different substituent groups on the polymer's properties. For instance, studies on poly(dimethyl-co-diphenyl)siloxane have shown that increasing the phenyl content leads to an expansion of the polymer chain and a significant slowing down of chain diffusivity. nsf.govrsc.orgrsc.org This suggests that the butyl groups in this compound would similarly influence its bulk properties compared to its all-methyl analogue.
MD simulations are also a powerful tool for studying the interactions between siloxanes and other materials. For example, simulations of PDMS melts in contact with silica (B1680970) surfaces have revealed that the polymer density near the surface is higher and the dynamics are slower due to strong van der Waals forces. princeton.edu
Table 2: Data from Molecular Dynamics Simulations of Polydimethylsiloxane (PDMS)
| Simulated Property | System | Key Finding |
| Mechanical Moduli | PDMS oligomers | Young's and bulk modulus are dependent on the level of cross-linking. icm.edu.pl |
| Chain Diffusivity | Poly(dimethyl-co-diphenyl)siloxane | Diffusivity decreases with an increasing molar ratio of the diphenyl component. nsf.govrsc.orgrsc.org |
| Interfacial Structure | PDMS on silica surface | Increased polymer density and slower dynamics observed at the interface. princeton.edu |
| Polymerization Process | Dihydroxydimethylsilane (DMSD) | Density increases as polymerization proceeds. mdpi.com |
Predictive Modeling for Synthesis and Catalysis
Computational chemistry is increasingly being used not only to understand existing systems but also to predict the outcomes of reactions and guide the synthesis of new materials. Predictive modeling can help in screening potential catalysts, optimizing reaction conditions, and designing molecules with desired properties.
In the context of siloxane chemistry, computational models can be used to predict the reactivity of different silane (B1218182) and siloxane precursors in polymerization reactions. For example, DFT calculations have been used to assess the feasibility of different reaction pathways in the polycondensation of diphenyldialkoxysilane with hydrogen-containing siloxanes, helping to predict which precursors will lead to higher molecular weight polymers. mdpi.com
The design of initiators for polymerization is another area where predictive modeling is valuable. For the anionic ring-opening polymerization of cyclosiloxanes to produce polydimethylsiloxane, a novel silyl (B83357) hydride-based initiator was designed. nih.gov The key feature of this initiator, an H-Si-C motif, was developed to suppress chain scrambling, leading to better control over the polymer's structure. nih.gov Computational methods can be employed to evaluate the stability and reactivity of such initiators before they are synthesized in the lab.
Predictive models are also being developed for the mechanochemical behavior of polymers. For instance, machine learning models trained on quantum chemical data have been used to predict the dissociation of organometallic compounds under mechanical stress, which can be applied to understand the degradation of siloxane-containing materials. acs.org
Emerging Academic Applications of 1,1,3,3 Tetramethyldisiloxane
Research in Advanced Materials Science
The adaptability of 1,1,3,3-tetramethyldisiloxane (B107390) makes it a valuable precursor and modifying agent in the synthesis of sophisticated materials with tailored properties.
The ability to alter surface properties is critical for the performance of materials in biomedical, electronic, and industrial applications. 1,1,3,3-Tetramethyldisiloxane is utilized in surface modification primarily through hydrosilylation reactions, where its Si-H groups react with molecules containing, for example, vinyl groups, to form stable silicon-carbon bonds. This process anchors specific functional molecules onto a surface, imparting desired characteristics such as hydrophobicity, biocompatibility, or reactivity.
Research has shown that derivatives of tetramethyldisiloxane are instrumental in creating advanced functional materials. For instance, the high molecular weight monomer 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane (BAPD) has been used to formulate dental composites. nih.gov These composites exhibit low water sorption, high degree of conversion, and reduced polymerization shrinkage compared to conventional materials. nih.gov Similarly, silicone-acrylate copolymers incorporating the related compound 1,3-Bis(3-aminopropyl)tetramethyldisiloxane have been developed for use in functional hydrogel lenses. nih.gov These examples underscore the role of the tetramethyldisiloxane backbone in creating specialized coatings and bulk materials.
Table 1: Comparison of BAPD-based Dental Composite Properties
| Property | BAPD-Based Composite | Significance |
|---|---|---|
| Degree of Conversion (DC) | 86% to 94% | High conversion rate |
| Polymerization Shrinkage | 1.70 - 1.81 vol% | Comparable to Bis-GMA composites despite higher DC |
| Viscosity | Low | Does not require low molecular weight diluents |
Data sourced from a study on organosilicon dental composite restoratives. nih.gov
1,1,3,3-Tetramethyldisiloxane serves as a precursor for synthesizing silicon-containing nanoparticles and composites. The Si-O-Si backbone and reactive Si-H groups allow for its transformation into more complex structures, including silicones and silica-based materials. While thermal disproportionation of precursors like hydrogen silsesquioxane is a known method for creating silicon nanocrystals, the fundamental chemistry is relevant to other organosilicon hydrides. frontiersin.org
In the realm of composites, derivatives of tetramethyldisiloxane have been successfully incorporated into polymer matrices to enhance their properties. As demonstrated in the dental field, the siloxane monomer BAPD is a key ingredient in visible light-activated dental composites, showcasing the utility of this class of molecules as building blocks for robust composite materials. nih.gov The incorporation of such siloxane monomers can improve thermal stability and mechanical properties of the resulting polymer. nih.gov
Smart materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials innovation. mdpi.comnih.govrsc.org While direct research on 1,1,3,3-tetramethyldisiloxane in stimuli-responsive systems is emerging, its role as a synthetic building block is significant. Through hydrosilylation, functional groups that are sensitive to specific stimuli can be attached to the disiloxane (B77578) core. chemicalbook.comsigmaaldrich.com
This functionalization capability allows for the creation of copolymers and cross-linked networks that can be engineered to exhibit "smart" behavior. For example, by incorporating acidic or basic pendant groups, a material can be made to swell or shrink in response to pH changes. nih.gov The tetramethyldisiloxane unit can provide a flexible, stable, and hydrophobic backbone to which these responsive moieties are attached, enabling the design of novel smart materials for applications in drug delivery, sensors, and soft robotics.
Applications in Green Chemistry and Sustainable Processes
In the drive towards more environmentally benign chemical processes, 1,1,3,3-tetramethyldisiloxane has been identified as a "green" reagent. It is recognized as an inexpensive, nontoxic, and mild reducing agent. sigmaaldrich.com Its use as a hydride source is an attractive alternative to many traditional metal-based hydrides, which can be more hazardous and difficult to handle. gelest.com
The reaction by-products of organosilane reductions are often safer and more easily disposed of than their metal-based counterparts. gelest.com 1,1,3,3-Tetramethyldisiloxane is particularly effective in the platinum-catalyzed reduction of carboxamides to amines and in the gold-catalyzed hydrosilylation of aldehydes and ketones. chemicalbook.com Its high reactivity under mild, ambient conditions contributes to its profile as a sustainable reagent, reducing energy consumption and simplifying reaction setups. chemicalbook.com
Table 2: Green Chemistry Profile of 1,1,3,3-Tetramethyldisiloxane as a Reducing Agent
| Feature | Description | Reference |
|---|---|---|
| Toxicity | Nontoxic and mild | sigmaaldrich.com |
| By-products | Safer and more easily handled/disposed than many other reducing agents | gelest.com |
| Reaction Conditions | Can be used in mild, ambient conditions for certain reactions | chemicalbook.com |
| Nature | Inexpensive hydride source | sigmaaldrich.com |
Role in Chemical Vapor Deposition (CVD) Processes
Chemical Vapor Deposition (CVD) and its variant, Atomic Layer Deposition (ALD), are essential techniques for fabricating thin films used in microelectronics and optics. gelest.com The selection of a suitable precursor is critical for controlling the properties of the deposited film. 1,1,3,3-Tetramethyldisiloxane is a candidate for these processes due to its volatility and reactivity.
It is listed as a potential material for ALD, a technique prized for its ability to create uniform, conformal films with atomic-level precision. gelest.com While related siloxane compounds are used to deposit organosilicate glass (OSG) films and silicon nitride (SiNx) films, the fundamental principle of using a volatile silicon-containing molecule as a precursor applies. google.comgelest.com In plasma-enhanced CVD (PECVD), for example, precursors are decomposed in a plasma to deposit films at lower temperatures than traditional CVD, a process for which organosilicon molecules are well-suited. mdpi.com The use of 1,1,3,3-tetramethyldisiloxane in CVD processes can lead to the formation of silicon oxide or silicon carbonitride films, depending on the co-reactants and process conditions.
Energy Applications (e.g., as precursors in power generation due to combustion chemistry)
The energy applications of 1,1,3,3-tetramethyldisiloxane are linked to its combustion properties. As a highly flammable liquid, it can undergo combustion to release energy. scbt.com The primary products of its complete combustion are silicon dioxide (SiO₂), carbon dioxide (CO₂), and water. scbt.com
The formation of silicon dioxide, a stable ceramic material, upon combustion is a distinguishing feature of silicon-based fuels. While detailed studies on its specific application in power generation are not widespread, its fundamental flammability and energy content are established. The combustion chemistry of related compounds is an active area of research to understand pollutant formation and energy release for potential use as bio-hybrid fuels. researchgate.net The presence of silicon in the fuel introduces different combustion pathways and products compared to conventional hydrocarbons. scbt.comnih.gov
Environmental Science Research (e.g., Polymer Degradation Pathways)
In the field of environmental science, research has increasingly focused on the fate of synthetic polymers and their degradation pathways. While 1,1,3,3-tetramethyldisiloxane (TMDS) is a significant compound in industrial organosilicon chemistry, its direct role in the environmental degradation of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), is not extensively documented as a primary breakdown product under natural conditions. Instead, scientific studies have elucidated a degradation pathway for PDMS that primarily yields other smaller silicon-containing molecules.
The environmental degradation of PDMS is a process influenced by several factors, including the presence of clay minerals in soil and the pH of aqueous environments. dss.go.thnih.gov The principal mechanism is hydrolysis, which cleaves the siloxane (Si-O-Si) bonds of the polymer backbone. dss.go.thnih.gov This process is notably catalyzed by clay minerals in soil environments. dss.go.thnih.gov
The primary and most consistently identified degradation product of PDMS in environmental studies is dimethylsilanediol (B41321) (DMSD). dss.go.thnih.govnih.gov This water-soluble monomer is formed through the hydrolysis of the polymer chain. dss.go.th Once formed, DMSD can undergo further degradation through two main pathways: biodegradation by soil microorganisms or volatilization into the atmosphere where it is subsequently oxidized. dss.go.thnih.govnih.gov The ultimate end products of this complete degradation are expected to be carbon dioxide, silica (B1680970) (SiO2), and water. nih.govnih.gov
While DMSD is the main product, the degradation of PDMS can also yield a mixture of low molecular weight linear and cyclic siloxanols and oligomers. doria.fiscientificspectator.com However, the specific formation of 1,1,3,3-tetramethyldisiloxane as a significant environmental degradant of PDMS has not been a focal point of the reviewed research.
In controlled laboratory settings, aimed at chemical recycling rather than simulating environmental degradation, derivatives of tetramethyldisiloxane have been produced. For instance, a method for depolymerizing silicones using a catalyst yielded 1,3-difluoro-1,1,3,3-tetramethyldisiloxane. rsc.orgresearchgate.net This highlights that while the core structure of tetramethyldisiloxane can be obtained from silicone polymers, the conditions are not representative of those typically found in the natural environment.
Research into the kinetics of PDMS degradation has provided quantitative data on its breakdown under various conditions. These studies are crucial for understanding the persistence and environmental fate of silicone polymers.
Table 1: Degradation Rates of Polydimethylsiloxane (PDMS) in Soil
| Treatment Level (µg/g) | Half-life (weeks) | Degradation Rate (g PDMS/m²/day) |
| Low (215) | 4.5 | 0.26 |
| Medium (430) | 5.3 | 0.44 |
| High (860) | 9.6 | 0.44 |
| Data sourced from a field study on PDMS degradation in soil. The degradation capacity of the soil appeared to be exceeded at the high treatment level. nih.gov |
Table 2: Kinetic Data for PDMS Hydrolysis at 24°C
| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |
| Acidic (HCl solution) | 2 | 0.07 |
| Neutral (Demineralised water) | 6 | 0.002 |
| Alkaline (NaOH solution) | 12 | 0.28 |
| This table presents the estimated zeroth-order degradation rate constants from a 46-day kinetic study of PDMS hydrolysis in aqueous solutions. nih.govbohrium.com |
Q & A
Q. What are the standard methods for synthesizing 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane in a laboratory setting?
The compound is typically synthesized via hydrosilylation reactions , where a platinum-based catalyst (e.g., Karstedt’s catalyst) facilitates the addition of silicon hydrides to alkenes. For example, platinum(0)-1,3-divinyldisiloxane complexes are used to catalyze crosslinking in siloxane networks . Key steps include:
- Purification of starting materials (e.g., tetramethyldisiloxane derivatives).
- Controlled addition of butyl groups under inert conditions to prevent oxidation.
- Monitoring reaction progress using gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track Si-H bond consumption .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>29</sup>Si NMR confirm substituent positions and siloxane backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1,080 cm<sup>-1</sup> (Si-O-Si) and ~2,100 cm<sup>-1</sup> (Si-H, if present) are critical .
- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) quantifies impurities (<2% threshold for high-purity research) .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 masks, and chemical-resistant lab coats to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood to mitigate inhalation risks from volatile siloxanes.
- Waste disposal : Segregate siloxane waste for professional treatment to prevent environmental release .
Advanced Research Questions
Q. How do variations in catalyst concentration affect hydrosilylation efficiency during synthesis?
Catalyst loading (e.g., Karstedt’s catalyst at 2–10 ppm Pt) directly impacts reaction rate and crosslinking density. Excess catalyst may cause premature gelation , while insufficient amounts lead to incomplete conversion. Optimize via:
- Kinetic studies using differential scanning calorimetry (DSC) to track exothermic peaks.
- Adjusting inhibitor concentrations (e.g., dimethyl fumarate) to modulate reactivity .
- Example: A study showed that 5 ppm Pt in xylene achieved 95% conversion in 2 hours at 80°C .
Q. What strategies resolve contradictions in spectral data (e.g., IR vs. MS) for this compound?
Discrepancies often arise from solvent interactions or isomeric mixtures . Mitigate by:
Q. How does the compound’s structure influence its performance in polymer crosslinking applications?
The chain length and functionality of siloxane modifiers determine crosslinking density and mechanical properties. For example:
- Longer linear chains (e.g., 1,3-bis(glycidyloxypropyl) derivatives) enhance flexibility in epoxy resins.
- Higher functionality (e.g., hexafunctional monomers) increases thermal stability but may reduce ductility.
- Balance these factors using rheological testing and dynamic mechanical analysis (DMA) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
